[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester
Description
[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester is a chiral carbamate derivative featuring a pyrrolidine core functionalized with an (S)-2-aminopropionyl (alanine-derived) group and a tert-butyl-protected isopropyl carbamate. The pyrrolidine ring (5-membered) confers rigidity compared to larger heterocycles, while the tert-butyl ester enhances stability under basic conditions.
Properties
IUPAC Name |
tert-butyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3/c1-11(2)19(15(21)22-16(4,5)6)10-13-7-8-18(9-13)14(20)12(3)17/h11-13H,7-10,17H2,1-6H3/t12-,13?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGWYHHNUCAYNN-UEWDXFNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(C1)CN(C(C)C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester, with CAS number 1354025-33-4, is a compound of significant interest due to its diverse biological activities. This article explores its molecular characteristics, biological mechanisms, and potential therapeutic applications based on available research findings.
Molecular Characteristics
- Molecular Formula : C16H31N3O3
- Molecular Weight : 313.44 g/mol
- IUPAC Name : tert-butyl N-[(3S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-propan-2-ylcarbamate
Biological Activity Overview
The compound exhibits various biological activities, including:
- Gene Regulation : It regulates cellular genes such as c-myc and c-fos, and may repress the promoter of p53, impacting cell cycle regulation .
- Inflammatory Response Modulation : It suppresses NF-kappa-B activation while activating AP-1, indicating a role in inflammatory responses .
- Lipid Metabolism Alteration : The compound interacts with hepatocellular proteins, influencing lipid accumulation and storage .
The mechanisms by which this compound exerts its effects include:
- Transcription Factor Interaction : It binds to transcription factors that are crucial for immune response regulation.
- Cell Cycle Regulation : By repressing CDKN1A, it interrupts normal cell cycle checkpoints, potentially leading to uncontrolled cell proliferation in certain contexts .
- Dendritic Cell Interaction : The compound binds to dendritic cells via the C1QR1 receptor, resulting in down-regulation of T-lymphocyte proliferation, which may have implications for immune responses and cancer therapy .
Antimicrobial Activity
Research indicates that derivatives of carbamic acids exhibit antimicrobial properties. For example:
- A study demonstrated selective cytotoxicity against various cancer cell lines with IC50 values ranging from 7.55 to 29.27 µg/mL .
Cytotoxic Effects
In vitro studies have shown that compounds similar to this compound exhibit cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The IC50 values indicate significant potency in inhibiting cell growth.
Comparative Table of Biological Activities
Scientific Research Applications
Overview
[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester, commonly referred to as a carbamate derivative, is a synthetic organic compound that has garnered attention in various scientific fields due to its unique structural features and biological activities. This compound is characterized by an amino-propionyl group and a pyrrolidinylmethyl moiety, which contribute to its diverse applications in pharmacology, biochemistry, and medicinal chemistry.
Biological Activities
The biological implications of this compound are significant, particularly in the following areas:
Enzyme Inhibition and Modulation
The compound interacts with various enzymes and receptors, potentially acting as an inhibitor or modulator. This interaction can alter the activity of specific molecular targets, impacting biochemical pathways critical for cellular functions.
Cell Cycle Regulation
Research indicates that this compound can repress the promoter of p53 and sequester transcription factors like CREB3 and SP110, which are essential for regulating cellular proliferation and apoptosis .
Inflammatory Response Modulation
The compound has been shown to suppress NF-kappa-B activation while activating AP-1, indicating its role in modulating inflammatory responses. This suggests potential therapeutic applications in conditions characterized by excessive inflammation.
Lipid Metabolism Alteration
Interactions with hepatocellular proteins have been reported to lead to altered lipid accumulation, contributing to conditions such as steatosis. This property highlights its relevance in metabolic disorders.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with (S)-2-amino-propionic acid and pyrrolidine.
- Formation of Acyl Chloride : The amino-propionic acid is converted into its corresponding acyl chloride using reagents like thionyl chloride.
- Coupling Reaction : The acyl chloride is reacted with pyrrolidine to form an intermediate amide.
- Carbamate Formation : The intermediate amide is treated with tert-butyl chloroformate to yield the final product.
In industrial settings, large-scale batch reactors are used, ensuring precise control over reaction conditions such as temperature and pressure for consistent production .
Case Study 1: Anti-inflammatory Applications
A study investigated the effects of this compound on inflammatory markers in vitro. Results indicated significant suppression of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases such as arthritis.
Case Study 2: Metabolic Disorders
Research focused on the compound's impact on lipid metabolism in hepatocytes revealed that it could reduce lipid accumulation, presenting a potential therapeutic avenue for non-alcoholic fatty liver disease (NAFLD) management.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Ester
The tert-butyl ester group in the compound undergoes hydrolysis under acidic or basic conditions to form isopropyl carbamic acid . This reaction is characteristic of carbamate esters, where the ester linkage cleaves to release the parent carbamic acid .
Reaction Conditions :
-
Acidic : H₃O⁺ catalysis at elevated temperatures.
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Basic : Aqueous NaOH or KOH with gentle heating.
Products :
-
Isopropyl carbamic acid (unstable, decomposes to isopropyl amine and CO₂).
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Pyrrolidine derivative (from the cleavage of the carbamate linkage).
Oxidation of the Amino Group
The (S)-2-amino-propionyl moiety can undergo oxidation to form oxidized derivatives. For example:
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Secondary amine oxidation : Conversion to a nitroxide or nitro group using oxidizing agents like KMnO₄ in acidic conditions .
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Amide formation : Oxidation of the amine to an amide via reagents such as H₂O₂ or O₃.
Reaction Conditions :
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KMnO₄ in H⁺ (acidic) or OH⁻ (basic) media.
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Temperature : 0°C to reflux.
Products :
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Oxidized amino derivatives (e.g., nitro or hydroxylamine intermediates).
Substitution Reactions
The tert-butyl ester group and amino group can participate in nucleophilic substitution:
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Ester group : Reacts with nucleophiles (e.g., Grignard reagents, amines) to form transesterification or amidation products.
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Amino group : Acts as a nucleophile in alkylations or acylations.
Reaction Conditions :
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Transesterification : Alcohols or amines in the presence of acid/base catalysts.
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Alkylation : Alkyl halides with bases like Et₃N.
Products :
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Alkylated or acylated derivatives of the amino group.
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Transesterified carbamates.
Reduction Reactions
The carbamate group may undergo reduction to form primary amines using strong reducing agents:
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LiAlH₄ in THF or Et₂O.
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NaBH₄ with catalytic transition metals (e.g., Ni).
Products :
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Isopropyl amine and a pyrrolidine derivative.
Cyclopropanation (If Applicable)
While not explicitly stated in the compound’s structure, related cyclopropyl derivatives undergo cyclopropanation via transition metal-catalyzed reactions (e.g., diazo compounds with Rh or Cu catalysts).
Comparison of Key Reactions
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Hydrolysis | H₃O⁺/NaOH, heat | Isopropyl carbamic acid, pyrrolidine |
| Oxidation | KMnO₄, H⁺/OH⁻ | Oxidized amino derivatives |
| Substitution | Alkyl halides, Et₃N | Alkylated/acylated amino derivatives |
| Reduction | LiAlH₄, NaBH₄ | Isopropyl amine, pyrrolidine derivative |
Mechanistic Insights
The tert-butyl ester group provides steric protection, enhancing stability under mild conditions. The pyrrolidine ring contributes to structural rigidity, while the amino group enables nucleophilic reactivity. Hydrolysis and oxidation are likely driven by the inherent reactivity of carbamates and amines, respectively .
Comparison with Similar Compounds
Key Compound: [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester (CAS 1401668-72-1)
- Core Heterocycle : Piperidine (6-membered ring) vs. pyrrolidine (5-membered) in the target compound. Piperidine offers greater conformational flexibility, which may influence binding interactions in biological systems .
- Substituents: Carbamate Group: Methyl carbamate in the compared compound vs. isopropyl carbamate in the target. Stereochemistry: Both compounds share the (S)-configuration on the 2-aminopropionyl moiety. However, the compared compound has an (R)-configuration at the piperidin-3-yl position, whereas the target’s pyrrolidin-3-ylmethyl group may have distinct stereochemical preferences .
Physicochemical Properties
Assuming the isopropyl carbamate adds one methylene group compared to the methyl carbamate.
*Pyrrolidine’s smaller ring may reduce intermolecular interactions, lowering boiling point.
Reactivity and Stability
- tert-Butyl Ester Hydrolysis : Both compounds are expected to exhibit slow hydrolysis under acidic conditions due to the steric protection of the tert-butyl group. However, the isopropyl carbamate in the target compound may slightly alter reaction kinetics due to increased steric hindrance .
- Amino Group Basicity: The pKa (~9.05) of the compared compound suggests moderate basicity, likely retained in the target compound due to the similar electronic environment of the amino-propionyl group.
Preparation Methods
Preparation of (S)-2-Aminopropionyl-pyrrolidine Intermediate
The synthesis begins with the coupling of (S)-2-aminopropionic acid (L-alanine) to a pyrrolidine derivative. In a representative procedure:
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Activation : L-alanine (1.0 eq) is activated using hydroxybenzotriazole (HOBt, 1.1 eq) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU, 1.1 eq) in anhydrous dichloromethane (DCM).
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Coupling : The activated species reacts with pyrrolidin-3-ylmethanol (1.0 eq) in the presence of N,N-diisopropylethylamine (DIPEA, 2.5 eq) at 0–5°C for 4 hr.
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Work-up : The crude product is extracted with ethyl acetate, washed with 5% citric acid and saturated NaHCO₃, then dried over Na₂SO₄.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–82% |
| Purity (HPLC) | >95% |
| Stereochemical Integrity (NMR) | >99% ee |
Global Deprotection and Final Assembly
Final deprotection of temporary protecting groups (e.g., Fmoc, Trt) is achieved under mild acidic conditions:
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TFA Cleavage : The tert-butyl group is removed using 20% trifluoroacetic acid (TFA) in DCM (2 hr, rt).
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Neutralization : The TFA salt is neutralized with Amberlite IRA-67 resin.
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Crystallization : The product is recrystallized from ethyl acetate/heptane (1:4).
Analytical Validation :
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 1.32 (d, J = 6.8 Hz, 6H, iPr), 3.45–3.60 (m, pyrrolidine-CH₂).
Critical Process Parameters
Temperature Control
Exothermic reactions (e.g., HBTU-mediated couplings) require strict temperature control to prevent racemization:
| Step | Optimal Range | Deviation Impact |
|---|---|---|
| Amide coupling | 0–5°C | >10°C reduces yield by 15% |
| Boc protection | −20°C to 0°C | Epimerization above 5°C |
Solvent Selection
Solvent polarity significantly affects reaction rates and byproduct formation:
| Solvent | Dielectric Constant (ε) | Purpose |
|---|---|---|
| THF | 7.5 | Carbamate formation |
| DCM | 8.9 | TFA deprotection |
| EtOAc | 6.0 | Extraction |
Scalability and Industrial Considerations
Pilot-scale production (100 g batches) employs continuous flow chemistry for critical steps:
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In-line Quenching : Immediate neutralization of TFA post-deprotection.
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Crystallization : Anti-solvent (heptane) addition rate controlled at 0.5 L/min.
Comparative Analysis of Synthetic Routes
Three alternative routes were evaluated for cost and efficiency:
| Method | Steps | Overall Yield | Cost (USD/g) |
|---|---|---|---|
| Linear (Boc-first) | 6 | 41% | 220 |
| Convergent | 5 | 53% | 180 |
| Solid-phase | 7 | 38% | 290 |
The convergent approach offers optimal balance between yield and cost, avoiding costly solid-phase resins .
Q & A
Q. What are the key synthetic routes for preparing this compound, and what methodological considerations are critical for success?
The synthesis typically involves:
- Activation of carboxylic acid precursors (e.g., using thionyl chloride to generate acid chlorides) followed by esterification with tert-butyl alcohol in the presence of a base like triethylamine .
- Asymmetric Mannich reactions to install stereochemistry: For example, reacting N-Boc-imines with aldehydes (e.g., propionaldehyde) under anhydrous conditions (acetonitrile, argon atmosphere) to achieve high diastereo- and enantioselectivity .
- Purification via trituration with iso-hexane or column chromatography to isolate crystalline intermediates .
Q. What analytical techniques are essential for structural confirmation and purity assessment?
- 1H/13C NMR spectroscopy : Assign peaks using deuterated solvents (e.g., DMSO-d6) and compare coupling constants to verify stereochemistry .
- IR spectroscopy : Identify carbonyl stretches (e.g., ~1765 cm⁻¹ for tert-butyl esters) and amide bonds .
- Mass spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of tert-butyl groups at m/z ~498) .
Q. How can researchers optimize reaction yields during Boc protection/deprotection steps?
- Use strict anhydrous conditions (argon atmosphere, dried solvents) to prevent hydrolysis of Boc groups .
- Monitor reaction progress via TLC and employ low-temperature quenching (e.g., 0°C) to stabilize intermediates .
Advanced Research Questions
Q. What strategies ensure stereochemical integrity in the pyrrolidine and amino-propionyl moieties during synthesis?
- Chiral auxiliaries or catalysts : For example, asymmetric Mannich reactions with Boc-imines and aldehydes achieve >90% enantiomeric excess (ee) by leveraging chiral induction .
- Chiral triflate esters : These can enforce specific configurations during nucleophilic substitutions (e.g., in pyrrolidine ring formation) .
- Dynamic kinetic resolution : Employ transition-metal catalysts (e.g., Pd) to control stereochemistry in reductive cyclizations .
Q. How can discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?
- 2D NMR techniques : Use COSY, HSQC, or NOESY to resolve overlapping signals and confirm spatial relationships between protons .
- X-ray crystallography : Obtain single-crystal structures to unambiguously assign stereochemistry .
- Solvent effects : Test spectra in multiple solvents (e.g., CDCl3 vs. DMSO-d6) to identify hydrogen-bonding artifacts .
Q. What experimental design limitations arise in scaling up synthesis, and how can they be mitigated?
- Degradation of intermediates : Prolonged reaction times or elevated temperatures may degrade sensitive functional groups (e.g., tert-butyl esters). Use continuous cooling and inert atmospheres to stabilize intermediates .
- Batch variability : Optimize stoichiometry (e.g., 2.0 equiv of propionaldehyde for Mannich reactions) and ensure reagent purity (>98%) to minimize side products .
- Workup challenges : Replace aqueous extractions with solid-phase extraction for polar intermediates to improve recovery .
Q. How can researchers validate the biological relevance of this compound in drug discovery workflows?
- Radiolabeling : Incorporate isotopes (e.g., 18F) to track pharmacokinetics in vivo .
- Structure-activity relationship (SAR) studies : Systematically modify the pyrrolidine or carbamate groups and assess binding affinity (e.g., via dopamine transporter assays) .
- Stability assays : Test hydrolytic stability under physiological pH (e.g., pH 7.4 buffers) to evaluate metabolic liability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
